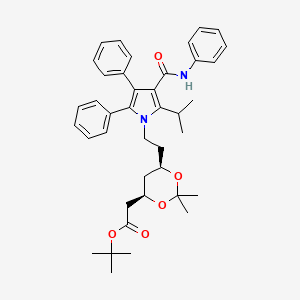

Defluoro Atorvastatin Acetonide tert-Butyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N2O5/c1-27(2)36-35(38(44)41-30-21-15-10-16-22-30)34(28-17-11-8-12-18-28)37(29-19-13-9-14-20-29)42(36)24-23-31-25-32(46-40(6,7)45-31)26-33(43)47-39(3,4)5/h8-22,27,31-32H,23-26H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDCRTVBGYCHGP-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675660 | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105067-91-1 | |

| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Defluoro Atorvastatin Acetonide tert-Butyl Ester

Introduction: Strategic Importance of a Key Intermediate

Defluoro Atorvastatin Acetonide tert-Butyl Ester is a critical intermediate in the synthesis of Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[1] This guide provides a comprehensive overview of its synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic use of acetonide and tert-butyl ester protecting groups is central to the synthetic route, ensuring the stability of the chiral diol and carboxylic acid functionalities during the construction of the core pyrrole structure.[1] This approach allows for a convergent and efficient synthesis, culminating in a high-purity precursor ready for the final deprotection steps to yield the active pharmaceutical ingredient.

Synthetic Strategy: A Convergent Paal-Knorr Approach

The industrial synthesis of Atorvastatin and its analogs predominantly employs a convergent Paal-Knorr synthesis.[2][3] This robust method involves the condensation of two key fragments: a chiral side-chain amine and a 1,4-diketone. This guide will detail the synthesis of the defluoro analogue of the 1,4-diketone and its subsequent reaction with the chiral amine to yield the target compound.

Caption: Overall synthetic workflow for Defluoro Atorvastatin.

Synthesis of Precursors

Precursor 1: N,β-Diphenyl-γ-oxo-β-(2-methyl-1-oxopropyl)benzenebutanamide (Defluoro 1,4-Diketone)

The synthesis of the 1,4-diketone core is achieved via a Stetter reaction. In this defluoro analog, benzaldehyde is used in place of 4-fluorobenzaldehyde.

Experimental Protocol: Stetter Reaction

-

Vessel Preparation: A reaction vessel is thoroughly washed with a non-ketonic solvent such as tetrahydrofuran (THF) to ensure the removal of any residual water, which can lead to the formation of impurities.

-

Reaction Setup: To the inerted vessel, add benzylidine isobutyryl acetanilide and benzaldehyde.

-

Catalyst Addition: Introduce a catalytic amount of a thiazolium salt (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) and a base such as triethylamine.

-

Reaction Conditions: The reaction mixture is heated in a suitable solvent like ethanol at approximately 80°C for about 24 hours.[4]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated, often by crystallization, to yield the defluoro 1,4-diketone.

Precursor 2: tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This crucial chiral intermediate provides the stereochemically defined side chain of Atorvastatin. Its synthesis is a multi-step process often starting from readily available chiral precursors like N-carbobenzyloxy-β-alanine.[5]

Experimental Protocol: Synthesis of the Chiral Side-Chain Amine (Illustrative Key Step)

A common route involves the reduction of a corresponding nitrile precursor.

-

Hydrogenation Setup: In a pressure vessel, dissolve tert-butyl ((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate in a saturated solution of ammonia in methanol.

-

Catalyst Addition: Add Raney Nickel as the catalyst.

-

Hydrogenation: The vessel is purged with nitrogen, followed by the introduction of hydrogen gas to a pressure of 12-15 atmospheres. The reaction is then heated to approximately 45°C for 6 hours.[6]

-

Isolation: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified to yield the desired chiral amine.

Synthesis of this compound

The culmination of the convergent synthesis is the Paal-Knorr condensation of the two prepared precursors. The use of pivalic acid as a catalyst is crucial for driving the reaction to completion, especially with sterically hindered substrates.[1]

Experimental Protocol: Paal-Knorr Condensation

-

Reaction Setup: In an argon-inerted pressure vessel, charge the chiral side-chain amine, the defluoro 1,4-diketone, and pivalic acid.

-

Solvent System: Add a mixture of tetrahydrofuran (THF) and hexanes (typically in a 1:1 ratio).[1]

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 75°C for 96 hours.[1]

-

Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent like methyl tert-butyl ether (MTBE). Wash the organic layer sequentially with dilute aqueous sodium hydroxide and dilute aqueous hydrochloric acid to remove acidic and basic impurities. Concentrate the organic phase under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography if necessary.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. internationaljournalssrg.org [internationaljournalssrg.org]

- 6. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to Defluoro Atorvastatin Acetonide tert-Butyl Ester: Synthesis, Characterization, and Analytical Control

This guide provides a comprehensive technical overview of Defluoro Atorvastatin Acetonide tert-Butyl Ester, a critical process-related impurity and synthetic intermediate of Atorvastatin. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, structure, synthesis, and the analytical methodologies required for its control, ensuring the final active pharmaceutical ingredient (API) meets stringent purity standards.

Introduction: The Significance of Impurity Profiling in Atorvastatin Synthesis

Atorvastatin is a leading synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] The multi-step synthesis of a complex molecule like Atorvastatin inevitably leads to the formation of process-related impurities.[3] Regulatory bodies worldwide mandate the identification, characterization, and quantification of any impurity present at levels of 0.10% or higher.[3] this compound (CAS: 1105067-91-1) is a significant intermediate and potential impurity that arises during the synthesis of Atorvastatin.[4][5] It shares the core structure of the protected Atorvastatin molecule but lacks the fluorine atom on one of the phenyl rings. The presence of this impurity can impact the safety and efficacy profile of the final drug product, making its control a critical aspect of quality assurance in pharmaceutical manufacturing.[6] This guide offers an in-depth exploration of its chemical identity, formation, and analytical detection.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical properties of this intermediate are foundational to understanding its behavior in both synthetic and analytical environments.

Nomenclature and Structural Identification

-

Systematic Name: tert-Butyl 2-((4R,6R)-6-(2-(2-isopropyl-4,5-diphenyl-3-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate[7]

-

Common Synonyms: Desfluoro Atorvastatin Acetonide tert-Butyl Ester, Atorvastatin Impurity 65

The molecule features a central, highly substituted pyrrole ring. Attached to the pyrrole nitrogen is the chiral side chain, which is protected as an acetonide and terminates in a tert-butyl ester. This strategic use of protecting groups (acetonide for the diol and tert-butyl ester for the carboxylic acid) is a cornerstone of the Atorvastatin synthesis, preventing unwanted side reactions during the construction of the pyrrole core.[7] The key distinguishing feature from its direct precursor to Atorvastatin is the presence of a phenyl group instead of a 4-fluorophenyl group at one of the pyrrole positions.

Caption: Formation of the defluoro impurity via the Paal-Knorr reaction.

Control Strategy

From a process chemistry perspective, controlling the formation of this impurity relies on stringent quality control of the 1,4-diketone starting material. This involves:

-

Starting Material Purity: Ensuring the benzaldehyde or related precursors used in the synthesis of the diketone are free from non-fluorinated analogues.

-

In-Process Controls: Implementing analytical checks (e.g., HPLC) on the 1,4-diketone intermediate before it is used in the Paal-Knorr condensation step.

Analytical Methodologies for Identification and Quantification

A robust, validated analytical method is essential for the detection and quantification of this compound in both the drug substance and intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique. [8]

Spectroscopic Characterization

While specific high-resolution spectra for this exact defluoro-analogue are not widely published, its structure can be inferred from the well-characterized spectra of Atorvastatin and its intermediates.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be very similar to its fluorinated counterpart. Key signals would include:

-

A singlet around 1.40 ppm corresponding to the nine protons of the tert-butyl group. [7] * Singlets for the two methyl groups of the acetonide protecting group. [7] * A complex multiplet region between 7.00-7.50 ppm for the numerous aromatic protons from the three phenyl rings. [7]The key difference would be the absence of fluorine coupling in the signals corresponding to the now-unsubstituted phenyl ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show characteristic signals for the ester carbonyl, amide carbonyl, the carbons of the three distinct phenyl rings, the pyrrole ring, the dioxane ring, and the tert-butyl group. The absence of the fluorine atom would result in a predictable upfield shift for the carbons of the formerly fluorinated phenyl ring and the disappearance of C-F coupling constants.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 636.82. The fragmentation pattern would be expected to show losses related to the tert-butyl group, the acetonide moiety, and cleavage of the side chain, providing structural confirmation. The fragmentation would be analogous to that of the fluorinated version, but with mass shifts corresponding to the H/F substitution. [9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the preferred approach for resolving this compound from Atorvastatin and other related impurities. The slightly lower polarity of the defluoro analogue compared to its fluorinated counterpart (due to the absence of the electronegative fluorine atom) typically results in a slightly longer retention time on a reverse-phase column.

Sources

- 1. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]

- 2. biomolther.org [biomolther.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]

- 9. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Defluoro Atorvastatin Acetonide tert-Butyl Ester (CAS 1105067-91-1): Synthesis, Characterization, and Control

This document provides an in-depth technical examination of Defluoro Atorvastatin Acetonide tert-Butyl Ester, a critical process-related impurity and synthetic intermediate in the manufacturing of Atorvastatin. Intended for researchers, process chemists, and quality control specialists in the pharmaceutical industry, this guide elucidates the compound's significance, synthesis, analytical characterization, and its pivotal role in the quality control of Atorvastatin Active Pharmaceutical Ingredient (API).

Introduction: The Significance of a Single Atom's Absence

Atorvastatin is a leading HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] Its complex multi-step synthesis necessitates rigorous control over numerous intermediates and potential impurities to ensure the final API's safety and efficacy.[2] this compound (CAS: 1105067-91-1) is a key intermediate in this process.[3][4] It represents the direct precursor to the desfluoro impurity of Atorvastatin, which lacks the characteristic fluorine atom on one of the phenyl rings.[5][6]

The presence of the desfluoro impurity in the final drug substance must be strictly controlled, as even minor structural changes can alter a drug's pharmacological and toxicological profile. This guide focuses on the protected intermediate form, as controlling impurities at the earliest possible stage is a fundamental principle of modern process chemistry and Quality by Design (QbD).[2] Understanding the formation, characterization, and control of this specific molecule is therefore paramount for any team involved in the synthesis of generic or branded Atorvastatin.

Core Molecular Profile

The compound is chemically designated as tert-butyl 2-((4R,6R)-6-(2-(2-isopropyl-4,5-diphenyl-3-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[3][7] Its structure features the core pyrrole ring, the protected dihydroxyheptanoate side chain (via acetonide and tert-butyl ester groups), and, critically, a non-fluorinated phenyl group where Atorvastatin would normally possess a 4-fluorophenyl moiety.[7]

| Property | Value | References |

| CAS Number | 1105067-91-1 | [3][4][7][8] |

| Molecular Formula | C₄₀H₄₈N₂O₅ | [3][7][9][10] |

| Molecular Weight | 636.82 g/mol | [7][8][9][10] |

| Appearance | Off-White to Yellow Solid | [3][11] |

| Melting Point | >52 °C (decomposition) | [7][11][12] |

| Stereochemistry | (4R,6R) configuration at the 1,3-dioxane ring | [7] |

| Solubility | Soluble in methanol | [11] |

Synthesis and Mechanistic Insight

The formation of this compound is intrinsically linked to the main Atorvastatin synthesis, most commonly employing the Paal-Knorr pyrrole synthesis.[1][13] This convergent approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, the chiral side-chain intermediate.[13][14]

The defluoro impurity arises from the use of a 1,4-dicarbonyl precursor that lacks the fluorine atom. This can happen due to contamination of the fluorinated starting material or an error in the synthetic route. The subsequent Paal-Knorr condensation proceeds as intended, but incorporates the non-fluorinated phenyl group into the pyrrole core, leading to the formation of the title compound.

Exemplary Synthetic Protocol (Paal-Knorr Condensation)

This protocol is illustrative and serves as a foundational method. Optimization is critical for yield and purity.

-

Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add the non-fluorinated 1,4-dicarbonyl precursor (1.0 eq) and the chiral amino side-chain, tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (1.05 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and heptane, along with a catalytic amount of pivalic acid.[14] The use of an azeotropic solvent mixture is key for the effective removal of water, which drives the reaction equilibrium towards the product.

-

Reaction: Heat the mixture to reflux (typically 110-120 °C) and equip the reactor with a Dean-Stark apparatus to continuously remove the water formed during the condensation.

-

Monitoring: Monitor the reaction for completeness using a suitable chromatographic method (e.g., HPLC or TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic phase sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the pivalic acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a yellow solid or viscous oil.[3][7]

-

Purification: Further purification, if necessary, can be achieved via column chromatography on silica gel.

Analytical Characterization and Quality Control

Robust analytical methods are essential for identifying and quantifying this impurity. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation. Key expected signals include a singlet around δ 1.40 ppm for the nine protons of the tert-butyl group, a singlet around δ 2.10 ppm for the six protons of the acetonide methyl groups, and a complex multiplet in the aromatic region (δ 7.20–7.50 ppm) corresponding to the 15 protons of the three non-fluorinated phenyl rings.[7] The absence of fluorine-carbon coupling (J-coupling) in both ¹H and ¹³C NMR spectra is a definitive indicator of the defluoro structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would correspond to the molecular formula C₄₀H₄₉N₂O₅⁺.

Chromatographic Quantification: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the quantification of process-related impurities in pharmaceuticals.[15][16] A validated, stability-indicating reverse-phase HPLC method is required to separate Defluoro Atorvastatin from Atorvastatin and other related substances.

The absence of the highly electronegative fluorine atom makes the defluoro analog slightly less polar than its fluorinated counterpart, which typically results in a longer retention time on a reverse-phase column.[7]

Step-by-Step HPLC Protocol

This protocol is a representative method; specific parameters must be validated for the user's specific equipment and sample matrix.

-

Chromatographic System: A standard HPLC or UHPLC system with a UV detector.

-

Column: Luna C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[15]

-

Mobile Phase Preparation:

-

Mobile Phase A: Ammonium acetate buffer (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Mobile Phase C: Tetrahydrofuran (THF).

-

-

Gradient Elution Program: A gradient program is essential to resolve all related impurities.[15]

Time (min) %A %B %C 0.0 60 30 10 25.0 30 60 10 30.0 30 60 10 35.0 60 30 10 | 40.0 | 60 | 30 | 10 |

-

Method Parameters:

-

Sample Preparation: Accurately weigh and dissolve the sample (in-process control sample or final API) in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a final concentration of ~0.5 mg/mL.

-

System Suitability: Before analysis, inject a system suitability solution containing Atorvastatin and known impurities (including a reference standard of Defluoro Atorvastatin). The resolution between Atorvastatin and Defluoro Atorvastatin must be ≥ 2.0.

-

Analysis and Calculation: Inject the sample solution. Identify the Defluoro Atorvastatin peak by its retention time relative to the reference standard. Quantify the impurity using the area percent method or against a calibrated reference standard.

Impact on Atorvastatin API Quality

The control of this compound is critical because it will undergo the same subsequent deprotection steps as the main intermediate. This process removes the acetonide and tert-butyl groups to yield the final desfluoro-atorvastatin impurity in the API.

Regulatory bodies require strict limits on such process-related impurities. The identification threshold is often around 0.10%.[6] Therefore, robust control strategies are essential:

-

Raw Material Control: Rigorous testing of the 1,4-dicarbonyl starting material to ensure the absence of its non-fluorinated analog.

-

In-Process Controls (IPCs): Implementation of the HPLC method described above at the intermediate stage to quantify levels of this compound. If levels exceed a set action limit, the batch may require reprocessing or rejection.

-

Purge Factor Understanding: Studying the ability of downstream purification steps (e.g., crystallization of the final API) to remove or "purge" the desfluoro impurity.

By controlling the impurity at the intermediate stage, manufacturers can prevent the costly and complex purification challenges that arise when the impurity is carried through to the final API.

Conclusion

This compound is more than a minor synthetic byproduct; it is a critical quality attribute in the synthesis of Atorvastatin. Its formation via the Paal-Knorr pathway from non-fluorinated starting materials highlights the necessity of stringent raw material control. Its detection and quantification, primarily through validated HPLC methods, serve as a vital in-process control point. By understanding the science behind this specific intermediate, from its mechanistic formation to its analytical characterization, drug development professionals can build robust control strategies that ensure the consistent production of high-purity Atorvastatin, ultimately safeguarding patient health.

References

- Li, J., et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry.

- Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.

-

Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Retrieved from [Link]

- Biosynth. (2023, April 21). Safety Data Sheet - this compound.

-

Veeprho. (n.d.). Atorvastatin 5-Isopropyl Ether tert-Butyl Ester. Retrieved from [Link]

-

Veeprho. (2022, September 9). Atorvastatin and it's Impurities: An Overview. Retrieved from [Link]

-

PubChem. (n.d.). Difluoro Atorvastatin Acetonide tert-Butyl Ester. Retrieved from [Link]

- Lee, K., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(3), 328-332.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Briti Scientific. (n.d.). This compound. Retrieved from [Link]

-

Ertürk, S., Aktaş, E. S., Ersoy, L., & Fiçicioğlu, S. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017–1023. Retrieved from [Link]

- Trajković-Jolevska, S., et al. (2016). New Optimized and Validated HPLC Method for Determination of Atorvastatin and its Related Compounds in Active Pharmaceutical Ingredient. Analytical & Pharmaceutical Research. MedCrave.

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. CCCC 2008, Volume 73, Issue 2, Abstracts pp. 229-246 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. usbio.net [usbio.net]

- 9. biosynth.com [biosynth.com]

- 10. This compound | C40H48N2O5 | CID 46780575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. britiscientific.com [britiscientific.com]

- 12. This compound CAS#: 1105067-91-1 [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomolther.org [biomolther.org]

- 15. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to Defluoro Atorvastatin Acetonide tert-Butyl Ester

This guide provides a comprehensive technical overview of Defluoro Atorvastatin Acetonide tert-Butyl Ester, a critical intermediate and reference standard in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, purification, and analytical characterization, grounding all protocols and claims in established scientific principles.

Introduction

This compound (CAS No. 1105067-91-1) is a key synthetic intermediate used in the preparation of Atorvastatin and its related impurities.[1][2][3] As the non-fluorinated analogue of the corresponding Atorvastatin intermediate, it serves as an essential reference material in analytical development and quality control to identify and quantify process-related impurities in the final Active Pharmaceutical Ingredient (API).[3] Its structure incorporates the core pyrrole ring and the protected diol side-chain essential for the biological activity of Atorvastatin, making its controlled synthesis and characterization paramount.[4] The absolute stereochemistry at the (4R,6R) positions of the acetonide-protected diol system is crucial, as this configuration is vital for the therapeutic efficacy of the final Atorvastatin drug product.[4]

Physicochemical and Structural Properties

The fundamental characteristics of a reference compound are its structural identity and purity. This compound is an off-white to yellow solid, soluble in solvents like methanol.[5] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1105067-91-1 | [1][2][4][6] |

| Molecular Formula | C₄₀H₄₈N₂O₅ | [1][2][5][6][7] |

| Molecular Weight | 636.82 g/mol | [1][2][4] |

| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | [7] |

| Synonyms | Atorvastatin Impurity 65, (4R,6R)-2,2-Dimethyl-6-[2-[2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester | [6][7] |

| InChIKey | UPDCRTVBGYCHGP-ROJLCIKYSA-N | [4][7] |

| Melting Point | >52 °C (decomposition) | [4][5] |

Synthesis and Mechanistic Rationale

The construction of the complex pyrrole core of this compound is typically achieved via the Paal-Knorr condensation.[4][8] This powerful reaction involves the cyclization of a primary amine with a 1,4-dicarbonyl compound to form the pyrrole ring, which is central to the Atorvastatin structure.[4]

Expertise in Action: The "Why" Behind the Protocol

-

Reaction Choice : The Paal-Knorr synthesis is a robust and high-yielding method for constructing substituted pyrroles. Its selection is based on the commercial availability of the necessary starting materials and the reliability of the transformation.

-

Catalyst : Pivalic acid is employed as a catalyst.[4] Its role is to facilitate the proton transfer steps required for the nucleophilic attack of the amine on the carbonyls and the subsequent dehydration and cyclization, without being overly aggressive, which could lead to side reactions.[4]

-

Solvent System : A mixed solvent system of Tetrahydrofuran (THF) and hexanes (1:1 ratio) is optimal.[4] THF's polarity ensures that the polar reaction intermediates remain in solution, while the non-polar hexanes prevent over-solubility, which simplifies the subsequent isolation of the product.[4]

-

Inert Atmosphere : The reaction is conducted under an inert atmosphere (e.g., Argon) to prevent the oxidation of sensitive intermediates, thereby maximizing yield and purity.[4]

Synthesis Workflow Diagram

Caption: Paal-Knorr synthesis workflow for the target compound.

Experimental Protocol: Paal-Knorr Pyrrole Formation

This protocol is a representative synthesis based on established methodologies.[4]

-

Reaction Setup : To a reaction vessel purged with Argon, add the 1,4-diketone intermediate.

-

Solvent Addition : Add a 1:1 mixture of THF and hexanes. Stir until the solid is dissolved.

-

Reagent Addition : Add the primary amine intermediate followed by the pivalic acid catalyst (e.g., 12.5 g per 85 g of diketone).[4]

-

Reaction Conditions : Heat the mixture to 75°C and maintain for approximately 96 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or HPLC).[4]

-

Initial Work-up : Cool the reaction mixture to room temperature. Wash the organic phase sequentially with an aqueous solution of NaOH to remove acidic impurities.[4]

-

Neutralization : Perform a subsequent wash with a dilute aqueous HCl solution to neutralize any residual base.[4]

-

Isolation : Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification : If required, further purify the crude solid by techniques such as column chromatography or recrystallization to achieve >95% purity.[5]

Analytical Characterization

A self-validating protocol demands rigorous analytical confirmation of the final product's identity, purity, and structure. A multi-technique approach is essential for a comprehensive characterization.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for compound validation.

Key Analytical Techniques and Expected Results

-

High-Performance Liquid Chromatography (HPLC) : This is the primary technique for assessing purity. The analysis confirms the absence of starting materials and process-related impurities, with typical purity specifications being >95%.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used for structural confirmation. The spectrum for this compound shows characteristic signals.[4]

-

δ 7.20–7.50 (m, 15H) : Aromatic protons from the three phenyl rings.

-

δ 2.10 (s, 6H) : Methyl protons of the acetonide protecting group.

-

δ 1.40 (s, 9H) : Protons of the tert-butyl ester group.

-

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The expected mass would correspond to the molecular formula C₄₀H₄₈N₂O₅ (636.82 Da).

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups.[4]

-

1745 cm⁻¹ : Strong absorption corresponding to the ester carbonyl (C=O) stretch.

-

1660 cm⁻¹ : Strong absorption from the amide carbonyl (C=O) stretch.

-

Conclusion

This compound is more than a mere precursor; it is a vital analytical tool for ensuring the safety and quality of Atorvastatin, a globally recognized cholesterol-lowering medication. Its synthesis via the Paal-Knorr condensation is a well-understood and scalable process. The rigorous analytical characterization outlined in this guide provides a framework for ensuring the material meets the high standards required for its use as a pharmaceutical reference standard. This self-validating system of synthesis and analysis ensures trustworthiness and reliability in drug development and manufacturing.

References

- This compound Technical Sheet. (n.d.). Benchchem.

- This compound | CAS 1105067-91-1. (n.d.). Santa Cruz Biotechnology.

- This compound CAS 1105067-91-1. (n.d.). USBio.

- Atorvastatin Related Compound I | CAS 125971-95-1. (n.d.). Veeprho.

- 1105067-91-1 | this compound. (n.d.). Pharmaffiliates.

- This compound. (n.d.). Briti Scientific.

- Difluoro Atorvastatin Acetonide tert-Butyl Ester | C40H46F2N2O5 | CID 69891199. (n.d.). PubChem, National Center for Biotechnology Information.

- Difluoro Atorvastatin Acetonide tert-Butyl Ester. (n.d.). LGC Standards.

- This compound | C40H48N2O5 | CID 46780575. (n.d.). PubChem, National Center for Biotechnology Information.

- An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics.

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. veeprho.com [veeprho.com]

- 4. benchchem.com [benchchem.com]

- 5. britiscientific.com [britiscientific.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C40H48N2O5 | CID 46780575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biomolther.org [biomolther.org]

A Comprehensive Technical Guide to Defluoro Atorvastatin Acetonide tert-Butyl Ester: Synthesis, Characterization, and Significance in Drug Development

This technical guide provides an in-depth analysis of Defluoro Atorvastatin Acetonide tert-Butyl Ester, a critical intermediate and process-related impurity in the synthesis of Atorvastatin. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its chemical identity, synthesis, analytical characterization, and its pivotal role in ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Process-Related Impurities

In the synthesis of complex pharmaceutical molecules like Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, the control of impurities is paramount. Process-related impurities, which arise from the synthetic route, can potentially impact the efficacy and safety of the final drug product. This compound is one such impurity that lacks the fluorine atom present in the parent drug. Its presence, even in trace amounts, necessitates rigorous analytical monitoring and control. This guide delves into the scientific intricacies of this specific molecule, providing a comprehensive resource for its management in a drug development setting.

Chemical Identity and Nomenclature

A precise understanding of the chemical identity of any process intermediate or impurity is the foundation of effective quality control.

IUPAC Name

The formal IUPAC name for this compound is: tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate [1][2].

Synonyms and Identifiers

In literature and commercial listings, this compound is referred to by several names and identifiers:

-

(4R,6R)-2,2-DIMETHYL-6-[2-[2-(1-METHYLETHYL)-4,5-DIPHENYL-3-[(PHENYLAMINO)CARBONYL]-1H-PYRROL-1-YL]ETHYL]-1,3-DIOXANE-4-ACETIC ACID TERT-BUTYL ESTER[2]

-

Atorvastatin Impurity 65[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for developing analytical methods and understanding its behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₄₀H₄₈N₂O₅ | [1][3] |

| Molecular Weight | 636.82 g/mol | [1] |

| Appearance | Off-White to Yellow Solid | [3] |

| Melting Point | >52 °C (decomposes) | [3][4] |

| Solubility | Soluble in methanol | [3] |

| Boiling Point (Predicted) | 678.7±55.0 °C | [4] |

| Density (Predicted) | 1.12±0.1 g/cm³ | [4] |

Synthesis and Mechanism: The Paal-Knorr Reaction

The formation of the central pyrrole ring in Atorvastatin and its analogues, including the defluoro impurity, is predominantly achieved through the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine[5][6].

Retrosynthetic Analysis

The synthesis of this compound is a convergent process, bringing together two key intermediates: a 1,4-diketone and a chiral amine side-chain.

Caption: Retrosynthetic approach for this compound.

The key to forming the defluoro analogue is the use of a 1,4-diketone that lacks the fluorophenyl group present in the synthesis of Atorvastatin itself.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through the following mechanistic steps[6][7]:

-

Nucleophilic Attack: The primary amine of the chiral side-chain attacks one of the carbonyl groups of the 1,4-diketone, forming a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.

The reaction is typically catalyzed by a weak acid, such as pivalic acid, which facilitates the protonation of the carbonyl groups and the subsequent dehydration steps[8].

Experimental Protocol: A Representative Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound based on established Paal-Knorr condensation methodologies[8].

Materials:

-

1,4-Diketone (Defluoro analogue)

-

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate[9][10][11]

-

Pivalic Acid (catalyst)

-

Toluene

-

Heptane

-

Tetrahydrofuran (THF)

-

50% Sodium Hydroxide solution

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas supply

-

Standard laboratory glassware with reflux condenser and Dean-Stark trap (optional for water removal)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the chiral amine side-chain (1 equivalent) in a mixture of toluene and heptane.

-

Addition of Reactants: To this solution, add the 1,4-diketone (1.09 equivalents). Warm the mixture to approximately 50°C.

-

Catalyst and Base Addition: At 50°C, add pivalic acid (0.7 equivalents) followed by 50% sodium hydroxide solution (0.4 equivalents)[8].

-

Reaction: Heat the resulting suspension to reflux, with concomitant removal of water, until the reaction is complete (monitor by TLC or HPLC).

-

Work-up: Cool the reaction mixture to room temperature and add MTBE. Wash the organic layer sequentially with aqueous sodium hydroxide and aqueous hydrochloric acid to remove acidic and basic impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

A robust analytical methodology is essential for the detection and quantification of this compound in Atorvastatin API and its intermediates. High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for ensuring that the level of this impurity is controlled within acceptable limits as defined by regulatory bodies like the ICH.

Illustrative HPLC Method:

The following protocol is a validated system for the analysis of Atorvastatin and its impurities, which can be adapted for the specific quantification of the defluoro analogue[12][13][14].

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective[12].

-

Mobile Phase: A gradient elution is often employed to achieve good resolution between the main component and its impurities.

-

Flow Rate: 1.0 mL/min[14].

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10-20 µL.

-

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

The absence of the fluorine atom in the impurity will likely lead to a shift in its retention time compared to the fluorinated Atorvastatin intermediate, allowing for its separation and quantification.

Caption: A typical workflow for the HPLC analysis of impurities.

Impact on Drug Development

The presence of the defluoro impurity is a critical quality attribute that must be controlled. The fluorine atom in Atorvastatin plays a significant role in its binding to the HMG-CoA reductase enzyme. The absence of this electronegative atom could potentially alter the binding affinity and, consequently, the pharmacological activity of the molecule. Therefore, controlling the level of Defluoro Atorvastatin is essential to ensure consistent efficacy of the final drug product. Regulatory agencies require stringent control of such impurities, and their levels must be kept below specified thresholds.

Conclusion

This compound is a significant process-related impurity in the synthesis of Atorvastatin. A thorough understanding of its chemical identity, formation via the Paal-Knorr synthesis, and analytical characterization is crucial for any scientist involved in the development and manufacturing of this vital cholesterol-lowering medication. By implementing robust synthetic controls and validated analytical methods, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of the final Atorvastatin product.

References

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Yuasa, Y. (2019). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry, 6(2), 1-5.

- Grokipedia. (n.d.). Paal–Knorr synthesis.

- BenchChem. (2025). The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- SSRG International Journals. (2019). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry, 6(2).

- ResearchGate. (2008). A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester.

- ChemicalBook. (n.d.). This compound CAS#: 1105067-91-1.

- PubChem. (n.d.). This compound.

- Journal of Pharmaceutical and Biomedical Analysis. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 480-486.

- Royal Society of Chemistry. (2017).

- Biomolecules & Therapeutics. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 28-32.

- International Journal of Pharmaceutical Sciences and Research. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Research, 10(9), 4345-4351.

- International Journal of Molecular Sciences. (2012). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. International Journal of Molecular Sciences, 13(12), 16468-16481.

- MDPI. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica, 89(1), 16.

- PubChem. (n.d.). Difluoro Atorvastatin Acetonide tert-Butyl Ester.

- BenchChem. (n.d.). This compound.

- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.

- Journal of Applied Pharmaceutical Science. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. Journal of Applied Pharmaceutical Science, 10(05), 065-073.

- ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(4), 562-566.

- Briti Scientific. (n.d.). This compound.

- ResearchGate. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.

- Veeprho. (2022). Atorvastatin and it's Impurities: An Overview.

- PubChem. (n.d.). (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.

- MedChemExpress. (n.d.). Desfluoro-atorvastatin.

- BLD Pharm. (n.d.). 125995-13-3|(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.

- Pharmaffiliates. (n.d.). Atorvastatin-impurities.

- PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.

Sources

- 1. This compound | C40H48N2O5 | CID 46780575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. britiscientific.com [britiscientific.com]

- 4. This compound CAS#: 1105067-91-1 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 9. internationaljournalssrg.org [internationaljournalssrg.org]

- 10. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. ijpsdronline.com [ijpsdronline.com]

- 14. wjarr.com [wjarr.com]

The Strategic Synthesis and Application of Defluoro Atorvastatin Acetonide tert-Butyl Ester: A Pharmaceutical Intermediate Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Statin Synthesis

Atorvastatin, a cornerstone in the management of hypercholesterolemia, owes its successful large-scale production to a series of meticulously designed chemical intermediates. Among these, Defluoro Atorvastatin Acetonide tert-Butyl Ester holds a significant, albeit less conspicuous, role. This guide, intended for the discerning eye of researchers and drug development professionals, delves into the nuanced synthesis, purification, and characterization of this critical intermediate. Beyond a mere recitation of protocols, we will explore the underlying chemical principles and strategic decisions that underscore its utility in the broader context of Atorvastatin manufacturing. This molecule serves not only as a key building block but also as a crucial reference standard for purity and quality control in the final active pharmaceutical ingredient (API).[1]

Core Molecular Attributes and Strategic Importance

This compound, as its name suggests, is a derivative of the primary Atorvastatin intermediate, lacking the fluorine atom on one of the phenyl rings. Its molecular structure is characterized by a central pyrrole ring, a chiral diol side-chain protected as an acetonide, and a carboxylic acid moiety masked as a tert-butyl ester.

| Property | Value | Source |

| CAS Number | 1105067-91-1 | [2] |

| Molecular Formula | C40H48N2O5 | [2][3] |

| Molecular Weight | 636.82 g/mol | [2] |

| Appearance | Off-White to Yellow Solid | [3] |

| Melting Point | >52 °C | [3] |

| Solubility | Soluble in methanol | [3] |

The strategic importance of this intermediate is twofold. Primarily, it serves as a key precursor in certain synthetic routes to Atorvastatin and its analogues. Secondly, and perhaps more critically in a regulatory environment, it is an important impurity and reference standard in the manufacturing of Atorvastatin. Its presence and quantity must be carefully monitored to ensure the purity and safety of the final drug product.

The use of protecting groups—the acetonide for the diol and the tert-butyl ester for the carboxylic acid—is a deliberate and crucial strategy.

-

Acetonide Protection: The (4R,6R) stereochemistry of the diol side chain is paramount for the biological activity of Atorvastatin.[1] The acetonide group, formed by reacting the diol with acetone under acidic catalysis, provides robust protection against a wide range of reaction conditions, particularly basic and reductive environments, thus preserving this critical stereochemistry.[4][5] Its cyclic nature offers conformational rigidity, and it can be readily removed under mild acidic conditions.[4]

-

Tert-Butyl Ester Protection: The tert-butyl ester is an excellent choice for protecting the carboxylic acid. It is highly stable to nucleophilic attack and basic conditions, yet can be selectively cleaved under acidic conditions, often with minimal side reactions.[6][7] This orthogonality with other protecting groups and reaction conditions is a cornerstone of modern synthetic strategy.[8]

Synthesis Pathway: A Stepwise Elucidation

The synthesis of this compound is a multi-step process that culminates in the well-established Paal-Knorr pyrrole synthesis. The overall workflow can be visualized as the preparation of two key fragments followed by their convergent condensation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Stereochemistry of Defluoro Atorvastatin Acetonide tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of Defluoro Atorvastatin Acetonide tert-Butyl Ester, a key intermediate in the synthesis of Atorvastatin and its analogues. The precise control of stereoisomers is paramount in drug development to ensure therapeutic efficacy and safety. This document elucidates the structural features, chiral centers, and stereochemical configurations of the title compound. It further details authoritative synthetic strategies for achieving high stereochemical purity and outlines robust analytical methodologies for its definitive characterization. The content herein is grounded in established scientific literature and aims to equip researchers with the foundational knowledge and practical insights required for navigating the complexities of stereoisomerism in statin synthesis.

Introduction: The Significance of Stereochemistry in Statin Synthesis

Atorvastatin is a leading synthetic HMG-CoA reductase inhibitor used for lowering blood cholesterol[1]. Its therapeutic efficacy is intrinsically linked to the specific three-dimensional arrangement of its atoms, particularly at the dihydroxyheptanoic acid side chain. This side chain contains two chiral centers, giving rise to four possible stereoisomers. It is the (3R,5R)-dihydroxy configuration that mimics the natural substrate, HMG-CoA, and is responsible for the drug's potent inhibitory activity[1]. Consequently, the synthesis of Atorvastatin and its intermediates must be highly stereoselective to isolate the desired active isomer.

"this compound" is a crucial, protected intermediate in this synthetic pathway.[2][3] The "Defluoro" designation indicates the absence of the fluorine atom on one of the phenyl rings of the core pyrrole structure. The "Acetonide" and "tert-Butyl Ester" moieties are protecting groups that mask the reactive diol and carboxylic acid functionalities, respectively, preventing unwanted side reactions during the construction of the pyrrole core.[2][4] Understanding and controlling the stereochemistry of this specific intermediate is a critical checkpoint for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

Molecular Structure and Chiral Centers

The core of this guide focuses on the stereochemical attributes of this compound.

Chemical Name: tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate[3] Molecular Formula: C40H48N2O5[3] Molecular Weight: 636.8 g/mol [3]

The critical stereochemical information is embedded in the 1,3-dioxane ring, which serves as a protected form of the diol side chain. This ring contains two stereogenic centers.

"mol" [ label="" image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/46780575/PNG" // Placeholder for actual image rendering imagescale=true fixedsize=true width=5 height=4 ];

"C4" [label="C4 (R)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="-1.8,0.6!"]; "C6" [label="C6 (R)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="-0.4,-1.6!"];

// Invisible edges to position labels relative to the image "mol" -> "C4" [style=invis]; "mol" -> "C6" [style=invis]; } end_dot Caption: Structure of (4R,6R)-Defluoro Atorvastatin Acetonide tert-Butyl Ester with highlighted chiral centers.

The two chiral centers are located at the C4 and C6 positions of the 1,3-dioxane ring. For the therapeutically active form of Atorvastatin, the required stereochemistry is (4R, 6R).[5][6] This cis-relationship between the substituents at C4 and C6 is crucial. The formation of the acetonide protecting group from the corresponding (3R, 5R)-diol locks these stereocenters into the desired configuration, making it a stable intermediate for subsequent synthetic steps.[7]

Synthetic Strategies for Stereochemical Control

The synthesis of the chiral side-chain intermediate, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a cornerstone in the production of Atorvastatin.[5] This key fragment is then coupled with the pyrrole core in a Paal-Knorr synthesis.[8][9] The stereochemistry is established early in the synthesis of this side-chain.

Several strategies are employed to achieve the desired (4R,6R) configuration:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity. A notable example is the use of Ru-BINAP complex catalysts for asymmetric hydrogenation to produce the desired diol precursor.[7]

-

Biocatalysis: Using enzymes like ketoreductases (KREDs) or deoxyribose-phosphate aldolase (DERA) to catalyze stereoselective reductions or aldol reactions, offering an environmentally friendly and highly selective route.[1][10][11]

Exemplary Synthetic Workflow: Chemo-enzymatic Approach

This workflow represents a modern, efficient approach to synthesizing the key chiral side-chain.

// Node styles start_node [label="Prochiral Diketo Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate_node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; final_node [label="tert-Butyl\n[(4R,6R)-6-aminoethyl-2,2-dimethyl\n-1,3-dioxan-4-yl]acetate", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start_node -> process_node_1 [label=" Stereoselective\nDouble Reduction\n(Diketoreductase)"]; process_node_1 [label="Enzymatic Reduction", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; process_node_1 -> intermediate_node_1 [label=" High de & ee"]; intermediate_node_1 [label="(3R,5R)-Dihydroxy Ester"];

intermediate_node_1 -> process_node_2 [label=" Acetonide\nProtection"]; process_node_2 [label="Protection Step", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node_2 -> intermediate_node_2; intermediate_node_2 [label="(4R,6R)-Acetonide\nProtected Ester"];

intermediate_node_2 -> process_node_3 [label=" Functional Group\nTransformation"]; process_node_3 [label="Chain Extension\n& Amination", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node_3 -> final_node; } end_dot Caption: Chemo-enzymatic workflow for the synthesis of the key chiral side-chain.

Protocol: Paal-Knorr Pyrrole Synthesis

Once the chiral amine side-chain is synthesized, it is condensed with a 1,4-diketone precursor to form the final protected intermediate. This is a widely used and convergent method for constructing the pyrrole core.[8]

-

Reactant Preparation: Dissolve the 1,4-diketone precursor and tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 equivalent) in a suitable solvent mixture (e.g., toluene/heptane/THF).

-

Catalysis: Add a catalytic amount of pivalic acid to the mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux for several hours, often with azeotropic removal of water to drive the reaction to completion.

-

Work-up and Purification: After cooling, the reaction mixture is washed with an aqueous base (e.g., NaHCO3 solution) and brine. The organic layer is dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Causality: The Paal-Knorr reaction is an effective method because the primary amine of the chiral side-chain acts as a nucleophile, attacking the carbonyls of the 1,4-diketone, leading to a cyclization and dehydration cascade that efficiently forms the thermodynamically stable pyrrole ring. The protecting groups on the side chain are crucial to prevent interference from the diol and carboxylic acid functionalities during this step.

Analytical Characterization of Stereochemistry

Confirming the stereochemical purity of this compound is a non-negotiable step in quality control. Several analytical techniques are employed for this purpose.

| Technique | Principle | Application & Insights |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase (CSP). | The gold standard for quantifying enantiomeric and diastereomeric excess. Methods often use polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).[12][13][14] |

| NMR Spectroscopy | Analysis of chemical shifts and coupling constants. Chiral shift reagents can be used to resolve signals of enantiomers. | Provides structural confirmation and can determine diastereomeric ratios. Proton (¹H) and Carbon (¹³C) NMR are standard.[6] |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute configuration of the stereocenters, serving as an unambiguous proof of structure. |

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical method for the stereochemical purity analysis of Atorvastatin intermediates.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[8]

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).[14][15][16]

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v), sometimes with a small amount of an acidic or basic additive to improve peak shape.[12][16]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Column Temperature: Maintained at a constant temperature, for instance, 30-35°C, to ensure reproducible retention times.[14][16]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 244 nm or 260 nm).[12][16]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times, allowing for their separation and quantification. The resolution between the peaks for the desired (R,R) isomer and other isomers should be greater than 1.5 for baseline separation.[14]

// Node styles start_node [label="Sample of Defluoro Atorvastatin\nAcetonide tert-Butyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_node [shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow start_node -> process_node_1 [label=" Prepare solution"]; process_node_1 [label="Inject into Chiral\nHPLC System"]; process_node_1 -> process_node_2; process_node_2 [label="Separation on Chiral\nStationary Phase"]; process_node_2 -> process_node_3; process_node_3 [label="UV Detection"]; process_node_3 -> decision_node_1; decision_node_1 [label="Resolution (Rs) > 1.5?\nSingle Peak for (4R,6R)?"]; decision_node_1 -> output_node_1 [label=" Yes"]; output_node_1 [label="Stereochemically Pure:\nProceed to next step"]; decision_node_1 -> fail_node_1 [label=" No"]; fail_node_1 [label="Impure:\nRequires further purification\nor synthetic route optimization"]; } end_dot Caption: Analytical workflow for chiral purity validation using HPLC.

Self-Validating System: The analytical step is a critical validation of the synthetic process. If the chiral HPLC analysis reveals the presence of other stereoisomers, it indicates a flaw in the stereocontrol of the synthesis (e.g., incomplete stereoselective reduction, racemization). This feedback loop is essential for process optimization and ensuring the final product meets the stringent purity requirements for pharmaceutical use.

Conclusion

The stereochemistry of this compound is a critical determinant of the final efficacy and safety of the resulting Atorvastatin API. The (4R,6R) configuration of the protected diol side-chain is essential. Mastery over its synthesis, typically through highly stereoselective chemo-enzymatic or asymmetric catalytic methods, is a hallmark of a robust and efficient manufacturing process. The subsequent verification of this stereochemical integrity using powerful analytical tools, primarily chiral HPLC, forms a self-validating system that underpins the quality assurance of this vital pharmaceutical intermediate. This guide has provided a technical overview of these core principles to support the work of scientists and professionals in the field of drug development.

References

-

The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl). (n.d.). Bull. Korean Chem. Soc. Retrieved from [https://www.semanticscholar.org/paper/The-Asymmetric-Synthesis-of-tert-Butyl-(4R%2C6R)-6-(2-Kim-Ko/e8f000350d7e67138095908b9821f573752e850b]([Link]

-

Ni, Y., Li, C. X., & Xu, J. H. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino acids, 39(1), 305–308. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

The Synthesis of Atorvastatin: A Look at the Key Intermediate CAS 125995-13-3. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Plaquevent, J. C., & Maddaluno, J. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI radiopharmacy and chemistry, 5(1), 9. Retrieved from [Link]

-

An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (n.d.). Biomolecules & Therapeutics. Retrieved from [Link]

-

Difluoro Atorvastatin Acetonide tert-Butyl Ester. (n.d.). PubChem. Retrieved from [Link]

-

A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. (n.d.). Thieme. Retrieved from [Link]

-

The synthetic routes to atorvastatin intermediate. The KRED Route... (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and pharmaceutical sciences. Retrieved from [Link]

-

Atorvastatin (Lipitor) by MCR. (2018). PMC. Retrieved from [Link]

-

This compound. (n.d.). Briti Scientific. Retrieved from [Link]

-

Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. (n.d.). Veeprho. Retrieved from [Link]

-

Method for enantiomeric purity of atorvastatin via SFC-LC. (n.d.). LinkedIn. Retrieved from [Link]

-

Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1 According to the USP Monograph 2263 (TN-1192). (2022). Phenomenex. Retrieved from [Link]

-

A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. Retrieved from [Link]

-

A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. (2010). Rasayan Journal of Chemistry. Retrieved from [Link]

-

1105067-91-1 | this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (n.d.). ResearchGate. Retrieved from [Link]

-

HPLC determination of related substances and enantiomeric purity of atorvastatin calcium. (n.d.). Ingenta Connect. Retrieved from [Link]

-

Separation of Chiral Atorvastatin with Nylon Filter Vial. (n.d.). Phenomenex. Retrieved from [Link]

-

(4R,cis)-1,1-Dimethylethyl-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetate. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate. (n.d.). Google Patents.

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. (2025). Journal of Synthetic Chemistry. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C40H48N2O5 | CID 46780575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. veeprho.com [veeprho.com]

- 7. internationaljournalssrg.org [internationaljournalssrg.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medjpps.com [medjpps.com]

- 13. chiraltech.com [chiraltech.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]

- 16. ingentaconnect.com [ingentaconnect.com]

Methodological & Application

Synthesis of "Defluoro Atorvastatin Acetonide tert-Butyl Ester" via Paal-Knorr condensation

An Application Note on the Synthesis of Defluoro Atorvastatin Acetonide tert-Butyl Ester via Paal-Knorr Condensation

Introduction

This compound is a crucial intermediate in the synthesis of Atorvastatin-related compounds and is frequently used in the development of analytical standards for impurity profiling.[1][2] Atorvastatin, the active ingredient in Lipitor®, is a leading synthetic drug for lowering cholesterol by inhibiting HMG-CoA reductase.[3][4] The molecular architecture of Atorvastatin features a central, multi-substituted pyrrole ring. The construction of this core is a critical phase in its total synthesis.

The Paal-Knorr pyrrole synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine, stands out as a highly convergent and robust strategy for assembling this heterocyclic core.[5][6][7] This method is central to the industrial manufacturing route for Atorvastatin, valued for its efficiency in combining two complex fragments in a single key step.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering insights into the reaction mechanism, optimization strategies, and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in pharmaceutical synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds by reacting the "Defluoro Diketone" intermediate, 1 , with the chiral amine side-chain, 2 , to yield the target molecule, 3 .

Overall Reaction Scheme:

The Paal-Knorr Mechanism

The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation-cyclization reaction.[5][6] The mechanism, as elucidated by Amarnath et al., involves the formation of a hemiaminal intermediate, which then undergoes a rate-determining cyclization followed by dehydration.[5][8][9]

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (2 ) on one of the carbonyl groups of the 1,4-diketone (1 ), which is activated by protonation from the acid catalyst. This forms a hemiaminal intermediate.

-

Cyclization (Rate-Determining Step): The hydroxyl group of the hemiaminal is protonated, and the nitrogen atom performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the slowest in the sequence and leads to a 2,5-dihydroxytetrahydropyrrole derivative.[5][10]

-

Dehydration: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring of the final product (3 ).[11]

Caption: Paal-Knorr reaction mechanism pathway.

Experimental Protocol

This protocol details a robust procedure for the synthesis, emphasizing control over reaction conditions to ensure high yield and purity.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Notes |

| α-[2-Methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutanamide ("Defluoro Diketone", 1 ) | N/A | 415.51 | Starting diketone. |

| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (2 ) | 125995-13-3 | 273.38 | Chiral amine side-chain.[12] |

| Pivalic Acid | 75-98-9 | 102.13 | Mild acid catalyst.[13] |

| Toluene | 108-88-3 | 92.14 | Anhydrous, reaction solvent. |

| Heptane | 142-82-5 | 100.21 | Anhydrous, reaction co-solvent. |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution for washing. |

| Brine | N/A | N/A | Saturated NaCl solution for washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh). |

Equipment

-

Three-neck round-bottom flask (appropriate size for scale)

-

Reflux condenser

-

Dean-Stark trap

-

Magnetic stirrer and heat plate

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, reflux condenser, and nitrogen inlet, add the Defluoro Diketone (1 , 1.0 eq).

-

Add the chiral amine (2 , 1.05 eq) and a catalytic amount of pivalic acid (0.1 - 0.2 eq).

-

Add a solvent mixture of toluene and heptane (e.g., a 1:1 or 2:1 ratio, sufficient to ensure stirring). The use of a co-solvent system facilitates the azeotropic removal of water, which is crucial to drive the reaction equilibrium toward the product.[13]

-

Fill the Dean-Stark trap with the same solvent mixture.

-

-

Reaction Execution:

-

Begin vigorous stirring and gently heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 24-48 hours. The reaction is notably slow due to the steric hindrance of the reactants.[3]

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is 2.0 eq).

-

Additionally, monitor the consumption of starting materials by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane).

-

-

Aqueous Workup:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium bicarbonate solution (2x) to neutralize the pivalic acid catalyst.

-

Water (1x).

-

Brine (1x) to break any emulsions and begin the drying process.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-